4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile
Overview
Description
4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile is a useful research compound. Its molecular formula is C13H14N4 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
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Biological Activity
4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile is a chemical compound of significant interest due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 226.28 g/mol. This compound contains a pyrazole ring and a benzonitrile moiety, which are critical for its biological activity. This article focuses on the biological activity of this compound, particularly its role as an androgen receptor modulator and its antibacterial and anti-inflammatory properties.
Androgen Receptor Modulation
One of the primary biological activities of this compound is its potential to modulate androgen receptors (AR). Androgen receptors play a crucial role in various physiological processes, including development, metabolism, and reproduction. Dysregulation of AR signaling is implicated in several conditions, including prostate cancer and metabolic disorders.
Preliminary studies indicate that this compound can effectively bind to androgen receptors, influencing their activity in a tissue-selective manner. This selectivity is vital for minimizing side effects associated with non-selective AR modulators. In vitro assays have demonstrated that this compound can enhance or inhibit AR activity depending on the cellular context, suggesting its potential as a therapeutic agent in hormone-related diseases.
Antibacterial Properties
In addition to its role as an AR modulator, this compound has shown promising antibacterial activity. The compound's structure allows it to interact with bacterial targets, potentially disrupting their growth and survival.
Research Findings
Several studies have reported the antibacterial efficacy of compounds related to this structure. For instance, derivatives of the pyrazole scaffold have been evaluated for their ability to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were found to be less than 100 µg/mL, indicating significant antibacterial potential .
Anti-inflammatory Activity
Research also suggests that this compound may exhibit anti-inflammatory properties. Inflammation is a common underlying factor in various diseases, including arthritis and cardiovascular disorders.
Case Studies
In animal models, compounds with similar structures have demonstrated the ability to reduce inflammatory markers such as cytokines and prostaglandins. These findings warrant further investigation into the anti-inflammatory mechanisms of this compound .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other structurally related compounds:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
4-(1H-pyrazol-5-yl)benzonitrile | Structure | Lacks aminoethyl group | Moderate AR modulation |
2-chloro-4-(5-methyl-1H-pyrazol-3-yl)benzonitrile | Structure | Contains chlorine substituent | Enhanced antibacterial activity |
4-(2-aminoethyl)-5-methyl-1H-pyrazole | Structure | Simplified structure | Focused on pyrazole's biological activity |
This table illustrates how variations in structure can influence the biological activities of related compounds.
Properties
IUPAC Name |
4-[4-(1-aminoethyl)-5-methylpyrazol-1-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9(15)13-8-16-17(10(13)2)12-5-3-11(7-14)4-6-12/h3-6,8-9H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPOLTCBZHSYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C#N)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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